molecular formula C17H15N3O3S B237501 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Cat. No. B237501
M. Wt: 341.4 g/mol
InChI Key: FBVYFMJGSQZBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide, commonly known as BTA-EG6, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells and promotes their survival and proliferation. BTA-EG6 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to have a half-life of approximately 3 hours in rats and is rapidly metabolized to inactive compounds. BTA-EG6 has also been found to be stable in various biological fluids, including plasma and serum.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG6 is its specificity for cancer cells, which reduces the risk of off-target effects. It has also been found to have good solubility and stability, making it suitable for in vitro and in vivo experiments. However, one limitation of BTA-EG6 is its relatively low potency compared to other anticancer agents, which may limit its effectiveness in certain cancer types.

Future Directions

There are several potential future directions for research on BTA-EG6. One area of interest is the development of more potent derivatives of BTA-EG6 that could be used as anticancer agents. Another potential direction is the investigation of BTA-EG6 as a treatment for other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential interactions with other signaling pathways.

Synthesis Methods

BTA-EG6 can be synthesized using a multi-step process involving the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by acetylation and reaction with phenoxyacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

BTA-EG6 has shown potential as an anticancer agent, as it has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BTA-EG6 has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

Product Name

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C17H15N3O3S/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

FBVYFMJGSQZBOH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.